molecular formula C10H18Cl2N6O4 B13798821 Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso- CAS No. 60784-43-2

Urea, 1,1'-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-

Cat. No.: B13798821
CAS No.: 60784-43-2
M. Wt: 357.19 g/mol
InChI Key: PQJLRURZNPVKLU-UHFFFAOYSA-N
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Description

Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of nitroso groups and chloroethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) typically involves the reaction of urea with 2-chloroethylamine and nitrosating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Urea, 2-chloroethylamine, nitrosating agents (e.g., sodium nitrite).

    Reaction Conditions: The reaction is carried out in an aqueous or organic solvent at a temperature range of 0-25°C.

    Catalysts: Acidic or basic catalysts may be used to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to control the concentration of reactants and maintain the desired temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) undergoes various chemical reactions, including:

    Oxidation: The nitroso groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) involves its interaction with molecular targets and pathways. The nitroso and chloroethyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-): Unique due to the presence of both nitroso and chloroethyl groups.

    Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitro-): Similar structure but with nitro groups instead of nitroso groups.

    Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-amino-): Contains amino groups instead of nitroso groups.

Uniqueness

Urea, 1,1’-tetramethylenebis(3-(2-chloroethyl)-3-nitroso-) is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60784-43-2

Molecular Formula

C10H18Cl2N6O4

Molecular Weight

357.19 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]butyl]-1-nitrosourea

InChI

InChI=1S/C10H18Cl2N6O4/c11-3-7-17(15-21)9(19)13-5-1-2-6-14-10(20)18(16-22)8-4-12/h1-8H2,(H,13,19)(H,14,20)

InChI Key

PQJLRURZNPVKLU-UHFFFAOYSA-N

Canonical SMILES

C(CCNC(=O)N(CCCl)N=O)CNC(=O)N(CCCl)N=O

Origin of Product

United States

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